1,2-Dimethylindole

Descripción general

Descripción

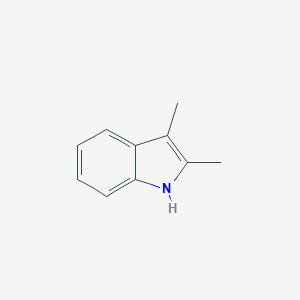

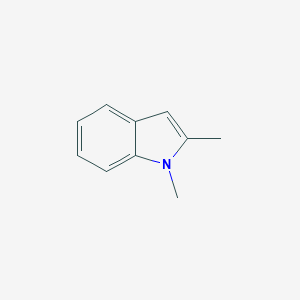

1,2-Dimethylindole (1,2-DMID) is a derivative of indole, which is a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives like 1,2-DMID are of interest due to their potential applications in various fields, including as liquid organic hydrogen carriers (LOHCs) for hydrogen storage, in coordination chemistry, and in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of 1,2-dimethylindole derivatives can be achieved through various methods. For instance, 2,5-dimethylindole was synthesized using the Fischer method, which involves the reaction of 4-methylphenylhydrazine hydrochloride with acetone, followed by cyclization catalyzed by zinc chloride . Although not directly related to 1,2-DMID, this method indicates the general approach for synthesizing substituted indoles.

Molecular Structure Analysis

The molecular structure of indole derivatives can be significantly affected by substituents. For example, phenylazo indoles derived from 1,2-dimethylindole exhibit planar molecular conformations and varying crystal packing depending on the substituents present. Electron-withdrawing groups tend to shift absorption maxima to longer wavelengths, indicating their influence on the electronic structure .

Chemical Reactions Analysis

1,2-DMID can undergo reversible hydrogenation and dehydrogenation reactions, making it a potential candidate for hydrogen storage. The hydrogenation follows first-order kinetics with an apparent activation energy of 85.1 kJ/mol. Dehydrogenation of the fully hydrogenated product, octahydro-1,2-DMID, can release the stored hydrogen completely under certain conditions . Additionally, 1,2-dimethylindole can participate in [4+2] cycloaddition reactions, as indicated by a theoretical study on a related compound, 1,3-dimethylindole .

Physical and Chemical Properties Analysis

1,2-DMID has a reported hydrogen storage content of 5.23 wt%, a melting point of 55 °C, and a boiling point of 260 °C. These properties, along with its ability to undergo fast kinetics under mild conditions for hydrogen uptake and release, make it a promising LOHC . The coordination chemistry of related dimethylindolide ligands with various metal ions demonstrates the flexibility of these compounds in forming complexes with different binding modes . Furthermore, the reaction of singlet oxygen with 1,3-dimethylindole in the presence of aldehydes to form trioxanes indicates the reactivity of indole derivatives under photo-oxygenation conditions .

Aplicaciones Científicas De Investigación

Photoreactions and Spectroscopic Properties

1,2-Dimethylindole (12DMI) has been studied for its photoreactions in the presence of electron acceptors like tetracyanoquinodimethane (TCNQ). Using various spectroscopic techniques, researchers have explored the photophysical properties of dimethylindoles, revealing the possibility of photoinduced electron transfer reactions and the potential for constructing photoactive systems with DMI-TCNQ dyad systems (Mandal et al., 2007).

Fungus-Derived Indole Derivatives

The endophytic fungus Chaetomium sp. can produce new bisindoles and known indole derivatives when fed with 1,2-dimethylindole. This demonstrates the potential of utilizing 1,2-dimethylindole in the biosynthesis of novel organic compounds (Jin et al., 2020).

Fluorescence Quenching Studies

Fluorescence properties of 1,2-dimethylindole have been analyzed in various mediums, offering insights into the behavior of this compound under different conditions. Such studies are crucial for understanding the fluorescence characteristics of indoles and their potential applications (Lissi et al., 1990).

Liquid Organic Hydrogen Carriers

1,2-Dimethylindole has been identified as a promising liquid organic hydrogen carrier (LOHC) for hydrogen storage applications. Its properties, such as hydrogen storage content and kinetics of hydrogenation and dehydrogenation, have been studied, highlighting its potential in energy storage (Dong et al., 2019).

Coordination Chemistry

The coordination chemistry of dimethylindole derivatives has been explored with various metals, indicating flexibility in binding and potential applications in materials science and organometallic chemistry (Evans et al., 2002).

Chemiluminescence

Research on the chemiluminescence of 1,2-dimethylindole derivatives has provided valuable insights into the mechanisms of light emission in these compounds. Such studies are important for applications in analytical chemistry and materials science (Sugiyama et al., 1968).

Fluorescent Probes

Developments in fluorescent probes based on dimethylindole red, specifically for G-quadruplexes, illustrate the application of 1,2-dimethylindole in biochemistry and molecular diagnostics (Chen et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2-Dimethylindole is a building block used in the preparation of various bioactive compounds . It is used as a reactant for the preparation of 3-functionalized indoles, carbazoles, cyanoindoles, trifluoromethylindoles, and potent antihyperlipidemic agents . .

Mode of Action

It is known to participate in the fischer indolisation–indole n-alkylation sequence, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This process is rapid, operationally straightforward, and generally high yielding .

Biochemical Pathways

It is known that indoles, a class of compounds to which 1,2-dimethylindole belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Result of Action

It is known that indoles, both natural and synthetic, show various biologically vital properties .

Action Environment

1,2-Dimethylindole is stable but light sensitive . It is incompatible with strong oxidizing agents , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as light and the presence of oxidizing agents.

Propiedades

IUPAC Name |

1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMUOUXGBFNLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236367 | |

| Record name | 1,2-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; [TCI America MSDS] | |

| Record name | 1,2-Dimethyl-1H-indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 1,2-Dimethyl-1H-indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2-Dimethylindole | |

CAS RN |

875-79-6 | |

| Record name | 1,2-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H373TS720O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2-dimethylindole?

A1: The molecular formula of 1,2-dimethylindole is C10H11N, and its molecular weight is 145.20 g/mol.

Q2: Are there any notable spectroscopic characteristics of 1,2-dimethylindole?

A2: Yes, 1,2-dimethylindole exhibits characteristic absorption and fluorescence spectra. Research indicates that its fluorescence spectrum is sensitive to solvent polarity, exhibiting significant red shifts with increasing solvent polarity. [] This property makes it valuable for studying microenvironments, particularly in biological systems. [, ]

Q3: How does the N-methyl substitution in 1,2-dimethylindole influence its photophysical properties compared to other substituted indoles?

A3: Studies comparing 1,2-dimethylindole with 2,3-dimethylindole and 2,5-dimethylindole in photoinduced electron transfer reactions with 9-cyanoanthracene revealed intriguing differences. In nonpolar solvents, only 1,2-dimethylindole forms an emissive exciplex, likely due to the steric hindrance posed by the N-methyl group, preventing the formation of a contact neutral radical via H-atom transfer. [] This highlights the significant impact of N-methyl substitution on the excited-state reactivity of indoles. []

Q4: How does 1,2-dimethylindole react with selenium dioxide?

A4: The reaction of 1,2-dimethylindole with selenium dioxide in benzene produces 3,3′-di(1,2-dimethylindolyl) triselenide, although in low yield. [] This reaction pathway differs from that observed with indole and 2-methylindole, highlighting the influence of substituents on the reactivity of the indole ring. []

Q5: Can 1,2-dimethylindole participate in Michael addition reactions?

A5: Yes, research has demonstrated the successful KHSO4-assisted Michael addition of 1,2-dimethylindole to 3-dimethylamino-1-phenylprop-2-en-1-ones in water, yielding novel 3-(1,2-dimethyl-1H-indol-3-yl)-1-arylpropenones. [] This environmentally friendly method showcases the potential of 1,2-dimethylindole as a building block for synthesizing diverse indole derivatives with potential biological activities. []

Q6: How does 1,2-dimethylindole react with 5-azacinnoline?

A6: 1,2-Dimethylindole reacts with 5-azacinnoline in an alkaline medium, specifically at the 3-position of the indole ring and the 4-position of the azacinnoline ring, to yield the corresponding indolylazacinnoline derivative. [] This reaction pathway aligns with predictions based on valence molecular orbital theory. []

Q7: Does 1,2-dimethylindole undergo photosensitized oxygenation?

A7: Yes, upon photosensitized oxygenation, 1,2-dimethylindole forms N,N′-dimethyl-2-methyl-2-[3-(2-methylindolyl)]indoxyl, likely through a hydroperoxide intermediate. [] This reaction contrasts with the oxidative 2,3-cleavage observed with 1,2,3-trimethylindole, underscoring the influence of substituents on the photochemical reactivity of indoles. []

Q8: Can 1,2-dimethylindole be used as a building block in organic synthesis?

A8: Absolutely, 1,2-dimethylindole serves as a valuable starting material for synthesizing various heterocyclic compounds. For instance, it has been employed in the synthesis of thiopyrylocyanine and merocyanine dyes. [] Additionally, its reaction with N-benzylidene-tert-butylamine under flash vacuum thermolysis (FVT) conditions leads to the formation of 1,2-dimethylindole and 3-methylisoquinoline. []

Q9: Does 1,2-dimethylindole find applications in material science?

A9: Research has explored the use of 1,2-dimethylindole in the synthesis of asymmetric dihetarylethenes, materials with potential applications in photochromic devices. [] This highlights the versatility of 1,2-dimethylindole in developing novel materials with tailored optoelectronic properties.

Q10: Has 1,2-dimethylindole been investigated for its potential as a liquid organic hydrogen carrier?

A10: Yes, recent research has focused on 1,2-dimethylindole as a promising candidate for a liquid organic hydrogen carrier due to its reversible hydrogen uptake and release capabilities. [] This area holds significant potential for developing sustainable energy storage solutions.

Q11: Are there any studies on the environmental impact of 1,2-dimethylindole?

A11: While specific studies on 1,2-dimethylindole's environmental impact are limited within the provided research, its presence in fossil fuels and potential release into the environment necessitates further investigation into its ecotoxicological effects and degradation pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.